

Synthesis of 1,3,6-Trinitropyrene from pyrene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3,6-Trinitropyrene

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An In-Depth Technical Guide to the Synthesis of **1,3,6-Trinitropyrene** from Pyrene

Introduction

1,3,6-Trinitropyrene (TNP) is a nitrated polycyclic aromatic hydrocarbon (PAH) derived from pyrene. Due to the presence of three electron-withdrawing nitro groups on the pyrene core, TNP serves as a valuable precursor in various fields of chemical research and materials science.^[1] Its enhanced reactivity makes it a key building block for the synthesis of advanced materials, including graphene quantum dots (GQDs) for bioimaging applications. This guide provides a comprehensive overview of the synthesis of **1,3,6-trinitropyrene** from pyrene, detailing the experimental protocol, and presenting relevant chemical data for researchers, scientists, and professionals in drug development.

Synthesis Overview: Electrophilic Nitration of Pyrene

The primary and most established method for synthesizing **1,3,6-trinitropyrene** is through the direct nitration of pyrene.^[1] This reaction is a classic example of electrophilic aromatic substitution, where the pyrene molecule is treated with a strong nitrating agent, typically concentrated nitric acid. The nitro groups ($-\text{NO}_2$) are introduced onto the pyrene backbone at the 1, 3, and 6 positions, which are electronically favored for substitution.^[1] The reaction is typically conducted at elevated temperatures to facilitate the multiple nitration steps.^{[1][2]}

Quantitative Data Summary

The following table summarizes the key chemical and reaction parameters for the synthesis of **1,3,6-trinitropyrene**.

Parameter	Value/Description	Source(s)
Product Name	1,3,6-Trinitropyrene	[2]
CAS Number	75321-19-6	[1][2]
Molecular Formula	C ₁₆ H ₇ N ₃ O ₆	[2]
Molecular Weight	337.24 g/mol	[1][2]
Appearance	Yellow Solid	[1]
Starting Material	Pyrene	[2]
Reagent	Concentrated Nitric Acid (HNO ₃)	[1][2]
Reaction Temperature	80 - 100°C	[1]
Reaction Time	12 - 24 hours	[1]

Detailed Experimental Protocol

This protocol is based on established laboratory procedures for the nitration of pyrene.[2]

Materials and Equipment:

- Pyrene (C₁₆H₁₀, 98% purity)
- Concentrated Nitric Acid (HNO₃, ~70%)
- Deionized Water (H₂O)
- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer

- Buchner funnel and filter paper
- Beakers and graduated cylinders

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrene (1 g).
- **Addition of Nitric Acid:** Carefully add concentrated nitric acid (80 ml) to the flask containing the pyrene.
- **Heating and Reflux:** Heat the mixture to 80°C using a heating mantle and maintain a gentle reflux with continuous stirring for 12 hours.^[2] The reaction mixture will typically turn a dark color.
- **Cooling and Precipitation:** After the 12-hour reaction period, turn off the heat and allow the mixture to cool to room temperature.
- **Product Isolation:** Pour the cooled reaction mixture into a beaker containing deionized water (500 mL).^[2] This will cause the crude **1,3,6-trinitropyrene** to precipitate out of the solution as a yellow solid.^{[1][2]}
- **Filtration:** Collect the yellow precipitate by vacuum filtration using a Buchner funnel.
- **Washing:** Wash the collected solid with copious amounts of deionized water to remove any residual acid.
- **Drying:** Dry the purified product, for instance, in a vacuum oven at a moderate temperature.

Purification and Characterization

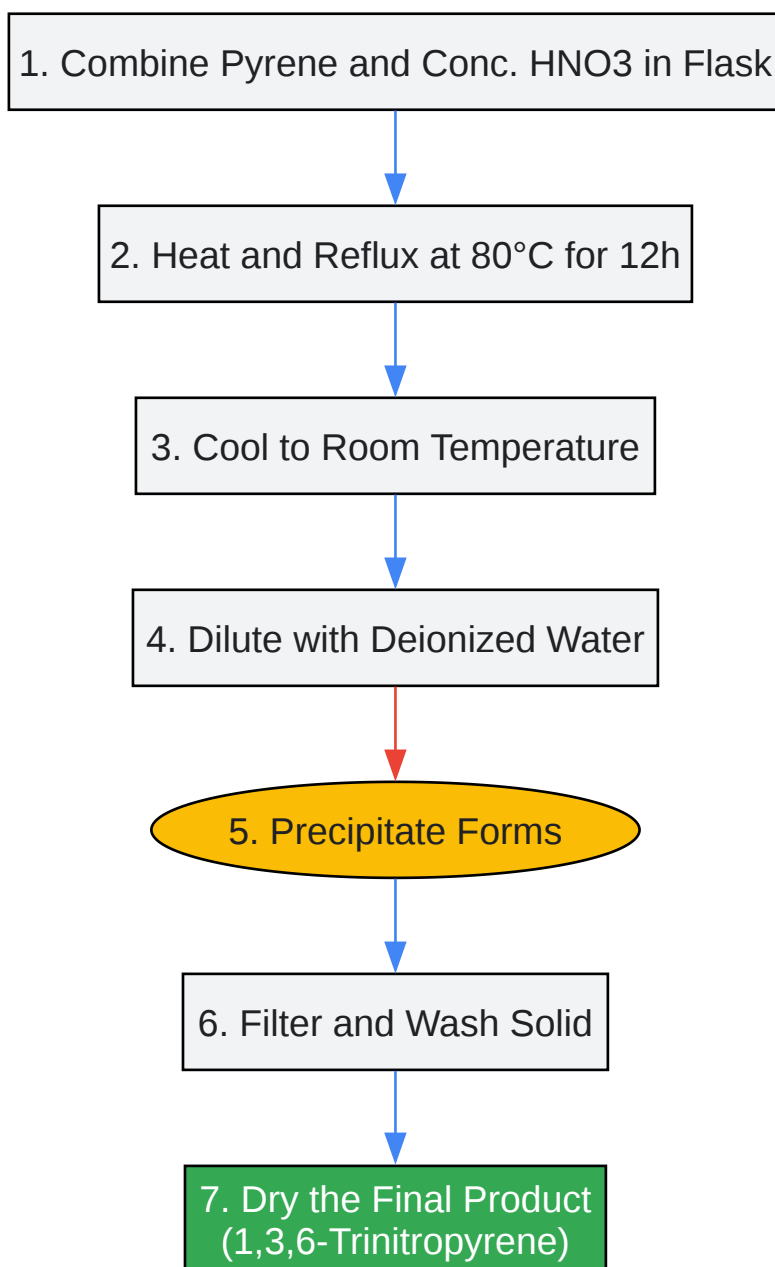
While direct precipitation yields a solid product, further purification may be necessary for high-purity applications. Techniques such as column chromatography over silica gel or reverse-phase HPLC are effective for separating nitropyrene derivatives.^{[1][3]}

The identity and purity of the synthesized **1,3,6-trinitropyrene** can be confirmed using standard analytical techniques. Identification is typically achieved by comparing the ¹H NMR

and mass spectra of the product with known data for **1,3,6-trinitropyrene**.^[4]

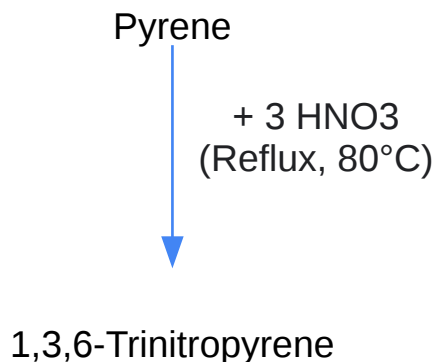
Visualized Experimental Workflow and Reaction

The following diagrams illustrate the synthesis workflow and the chemical transformation.



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Caption: Synthesis workflow for **1,3,6-trinitropyrene**.



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Caption: Nitration of pyrene to **1,3,6-trinitropyrene**.

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- To cite this document: BenchChem. [Synthesis of 1,3,6-Trinitropyrene from pyrene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1206819#synthesis-of-1-3-6-trinitropyrene-from-pyrene]

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